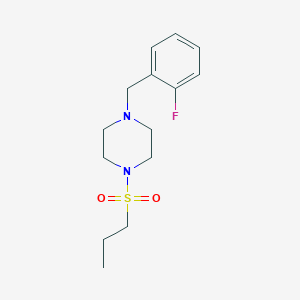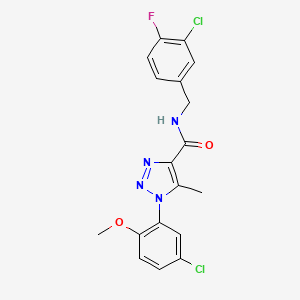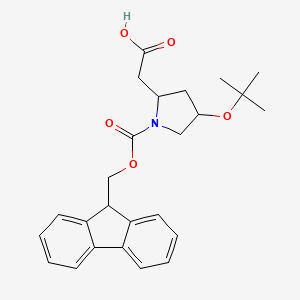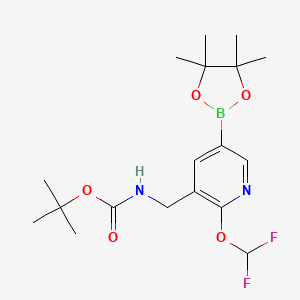
Sodium glucose-6 phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium glucose-6 phosphate is a phosphorylated form of glucose, where a phosphate group is attached to the sixth carbon of the glucose molecule. This compound plays a crucial role in various metabolic pathways, including glycolysis and the pentose phosphate pathway. It is commonly found in cells and is essential for energy metabolism and storage.
準備方法
Synthetic Routes and Reaction Conditions: Sodium glucose-6 phosphate can be synthesized through the phosphorylation of glucose using hexokinase or glucokinase enzymes. The reaction involves the transfer of a phosphate group from ATP to glucose, forming glucose-6 phosphate. This reaction is typically carried out in an aqueous solution at physiological pH and temperature.
Industrial Production Methods: Industrial production of this compound often involves the enzymatic conversion of glucose using immobilized enzymes to enhance efficiency and yield. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Types of Reactions:
Oxidation: this compound undergoes oxidation in the presence of glucose-6-phosphate dehydrogenase, forming 6-phosphogluconolactone and NADPH.
Isomerization: It can be isomerized to fructose-6-phosphate by the enzyme phosphoglucose isomerase.
Hydrolysis: The compound can be hydrolyzed to glucose and inorganic phosphate by glucose-6-phosphatase.
Common Reagents and Conditions:
Oxidation: NADP+ as a cofactor, glucose-6-phosphate dehydrogenase enzyme.
Isomerization: Phosphoglucose isomerase enzyme.
Hydrolysis: Glucose-6-phosphatase enzyme, aqueous solution.
Major Products:
Oxidation: 6-phosphogluconolactone and NADPH.
Isomerization: Fructose-6-phosphate.
Hydrolysis: Glucose and inorganic phosphate.
科学的研究の応用
Sodium glucose-6 phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: The compound is essential for studying metabolic pathways such as glycolysis and the pentose phosphate pathway.
Medicine: It is used in diagnostic tests for glucose-6-phosphate dehydrogenase deficiency, a condition that can lead to hemolytic anemia.
Industry: this compound is used in the production of biofuels and bioplastics through metabolic engineering and synthetic biology applications.
作用機序
Sodium glucose-6 phosphate exerts its effects by participating in key metabolic pathways. In glycolysis, it is converted to fructose-6-phosphate, which is further metabolized to produce energy. In the pentose phosphate pathway, it is oxidized to produce NADPH, which is essential for anabolic reactions and maintaining redox balance in cells. The compound also plays a role in glycogen synthesis and breakdown, acting as a precursor for glycogen storage.
類似化合物との比較
Glucose-1-phosphate: Another phosphorylated form of glucose involved in glycogen synthesis.
Fructose-6-phosphate: An isomer of glucose-6-phosphate that participates in glycolysis.
6-phosphogluconate: A product of glucose-6-phosphate oxidation in the pentose phosphate pathway.
Uniqueness: Sodium glucose-6 phosphate is unique due to its central role in multiple metabolic pathways. It serves as a key intermediate in both energy production and biosynthetic processes, making it indispensable for cellular metabolism. Its ability to be converted into various other metabolites highlights its versatility and importance in maintaining cellular functions.
特性
IUPAC Name |
sodium;(2,3,4,5-tetrahydroxy-6-oxohexyl) hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHLNVXMRZXIII-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NaO9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride](/img/structure/B12499721.png)


![5-(4-fluorophenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12499745.png)

![{4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzylidene}propanedinitrile](/img/structure/B12499756.png)

![2-{[(Benzyloxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/structure/B12499766.png)



![Ethyl 2-{[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}phenyl)carbonyl]amino}benzoate](/img/structure/B12499782.png)
![2,6-Bis[1,1-bis(2-pyridyl)ethyl]pyridine](/img/structure/B12499787.png)
![1-(5-Carboxypentyl)-2-[2-(3-{2-[1-(5-carboxypentyl)-3,3-dimethylindol-2-ylidene]ethylidene}-2-chlorocyclohex-1-en-1-yl)ethenyl]-3,3-dimethylindol-1-ium bromide](/img/structure/B12499791.png)
